

Application Notes and Protocols for Cell Viability Assay Using Roginolisib Hemifumarate

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Compound of Interest

Compound Name: *Roginolisib hemifumarate*

Cat. No.: *B15190132*

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Introduction

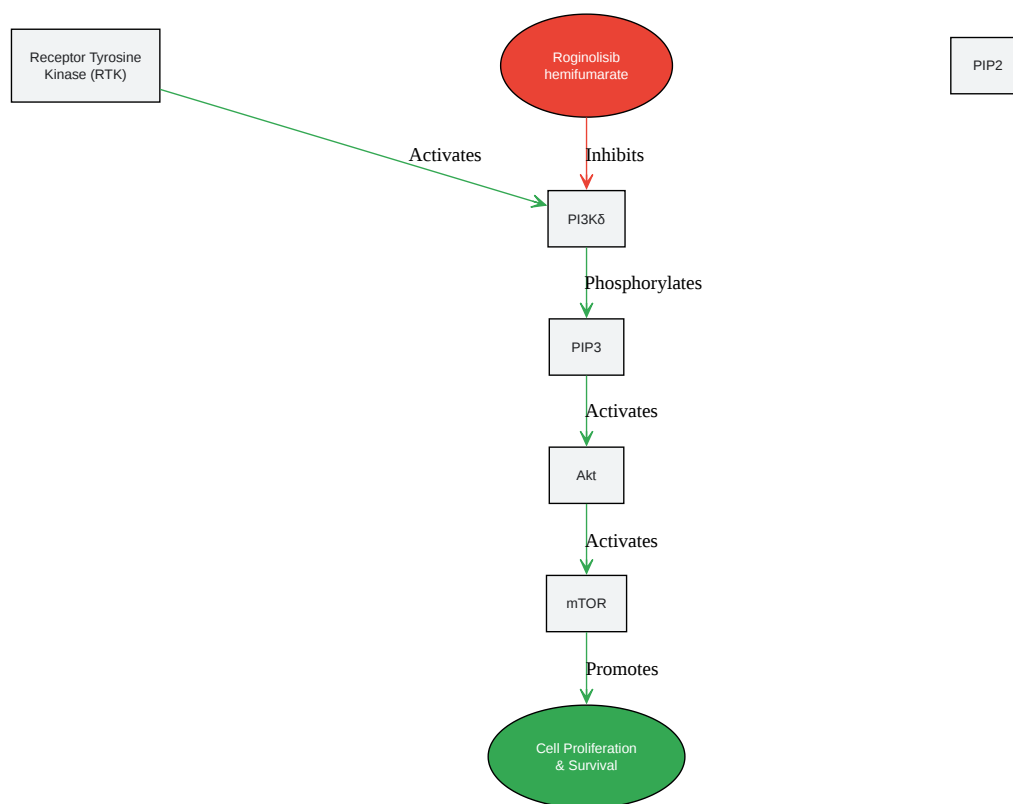
Roginolisib hemifumarate is a potent and selective, orally active inhibitor of phosphoinositide 3-kinase delta (PI3K δ), a key enzyme in the PI3K/Akt/mTOR signaling pathway.^[1] This pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. Dysregulation of the PI3K δ pathway is implicated in various malignancies, particularly those of hematopoietic origin, making it a compelling target for cancer therapy.^{[2][3]} Roginolisib has demonstrated a multi-modal effect on cancer by directly inhibiting cancer cell proliferation and modulating the anti-tumor immune response.^{[2][3]}

These application notes provide a detailed protocol for assessing the effect of **Roginolisib hemifumarate** on cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay is a robust and sensitive method for quantifying viable cells based on the measurement of ATP, an indicator of metabolic activity.

Mechanism of Action: PI3K δ Inhibition

Roginolisib hemifumarate selectively targets the p110 δ catalytic subunit of PI3K. This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt.

The subsequent cascade of deactivation in the PI3K/Akt/mTOR pathway ultimately results in decreased cell proliferation and survival.



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PI3K/Akt/mTOR signaling pathway inhibition by Roginolisib.

Data Presentation: In Vitro Efficacy of Roginolisib Hemifumarate

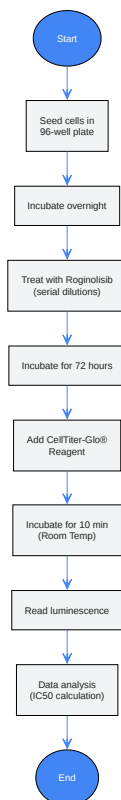
The following table summarizes the reported in vitro activity of **Roginolisib hemifumarate** in various assays and cell lines. This data provides a reference for the expected potency of the compound.

| Parameter | Cell Line / System | Value | Reference |
|-----------------------------|-------------------------------------|--------|-----------|
| IC50 | PI3K δ enzyme assay | 145 nM | [1] |
| IC50 | B Cell Proliferation | 48 nM | [1] |
| IC50 | BCR-induced pAkt (Ramos B cells) | 280 nM | [1] |
| Cell Viability Reduction | Mesothelioma Cell Lines | 34-60% | |

Experimental Protocols

This section provides a detailed protocol for determining the effect of **Roginolisib hemifumarate** on the viability of cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay.

Experimental Workflow



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Workflow for the cell viability assay.

Materials and Reagents

- **Roginolisib hemifumarate**
- Cancer cell line of interest (e.g., Ramos, SU-DHL-6)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA (for adherent cells)
- CellTiter-Glo® Luminescent Cell Viability Assay kit

- Sterile, opaque-walled 96-well microplates
- Dimethyl sulfoxide (DMSO)
- Luminometer

Protocol

1. Cell Seeding:

- Harvest and count cells. Ensure cell viability is >95% using a method such as trypan blue exclusion.
- Seed cells in a sterile, opaque-walled 96-well plate at a predetermined optimal density in 100 μ L of complete culture medium per well. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.
- Include wells with medium only to serve as a background control.
- Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.

2. Compound Preparation and Treatment:

- Prepare a stock solution of **Roginolisib hemifumarate** in DMSO (e.g., 10 mM).
- Perform serial dilutions of the Roginolisib stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to use a concentration range that brackets the expected IC₅₀ value (e.g., 0.1 nM to 10 μ M).
- Carefully remove the medium from the wells (for adherent cells) or add the compound directly to the wells (for suspension cells). Add 100 μ L of the medium containing the various concentrations of **Roginolisib hemifumarate** to the appropriate wells.
- Include vehicle control wells containing the same final concentration of DMSO as the treated wells.
- Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

3. CellTiter-Glo® Assay:

- Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
- Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).
- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

4. Data Acquisition and Analysis:

- Measure the luminescence of each well using a luminometer.
- Subtract the average luminescence value from the background control wells (medium only) from all other values.
- Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).
- Plot the percentage of cell viability against the logarithm of the Roginolisib concentration.
- Determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism).

Conclusion

This document provides a comprehensive guide for conducting cell viability assays with **Roginolisib hemifumarate**. The provided protocols and data serve as a valuable resource for researchers investigating the anti-proliferative effects of this potent PI3Kδ inhibitor. Adherence to these detailed methodologies will ensure the generation of accurate and reproducible data, facilitating further drug development and a deeper understanding of Roginolisib's therapeutic potential.

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